magnesium;1-fluoro-3-phenylmethoxybenzene-4-ide;bromide
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Overview
Description
Magnesium;1-fluoro-3-phenylmethoxybenzene-4-ide;bromide, also known as 3-fluoro-4-methoxyphenylmagnesium bromide, is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds in various chemical reactions. This compound is particularly useful in the synthesis of complex organic molecules due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium;1-fluoro-3-phenylmethoxybenzene-4-ide;bromide involves the reaction of 3-fluoro-4-methoxyphenyl bromide with magnesium metal in an anhydrous solvent, typically tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
3-fluoro-4-methoxyphenyl bromide+Mg→3-fluoro-4-methoxyphenylmagnesium bromide
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Magnesium;1-fluoro-3-phenylmethoxybenzene-4-ide;bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Participates in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous THF is typically used.
Conditions: Reactions are usually carried out at low temperatures to control the reactivity of the Grignard reagent.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatics: Result from substitution reactions.
Scientific Research Applications
Magnesium;1-fluoro-3-phenylmethoxybenzene-4-ide;bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Involved in the preparation of advanced materials with specific properties.
Medicinal Chemistry: Utilized in the development of new drugs and therapeutic agents.
Biological Studies: Employed in the synthesis of biologically active compounds for research purposes.
Mechanism of Action
The mechanism of action of magnesium;1-fluoro-3-phenylmethoxybenzene-4-ide;bromide involves the formation of a highly reactive carbon-magnesium bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The reactivity is due to the polarization of the carbon-magnesium bond, making the carbon atom electron-rich and capable of forming new bonds with electrophiles.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Similar in structure but lacks the fluoro and methoxy substituents.
4-Methoxyphenylmagnesium Bromide: Similar but without the fluoro group.
3-Fluorophenylmagnesium Bromide: Similar but without the methoxy group.
Uniqueness
Magnesium;1-fluoro-3-phenylmethoxybenzene-4-ide;bromide is unique due to the presence of both fluoro and methoxy groups, which can influence its reactivity and selectivity in chemical reactions. The combination of these substituents can lead to different electronic and steric effects compared to its analogs, making it a valuable reagent in specific synthetic applications.
Biological Activity
Magnesium;1-fluoro-3-phenylmethoxybenzene-4-ide;bromide is a complex organometallic compound that has garnered interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
The biological activity of magnesium-based compounds often involves their role as catalysts in biochemical reactions. Specifically, magnesium ions are known to stabilize negative charges in biochemical systems, facilitating enzymatic reactions. The presence of the fluoro and phenylmethoxy groups may enhance the compound's interaction with biological targets, potentially modulating enzyme activities or influencing cellular signaling pathways.
Anticancer Properties
Recent studies have indicated that magnesium compounds can exhibit anticancer properties through various mechanisms, including:
- Inhibition of Tumor Growth : Research has shown that magnesium complexes can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression.
- Modulation of Protein Kinase Activity : Compounds similar to this compound have been reported to modulate protein kinase activities, which play crucial roles in cancer cell signaling pathways .
Neuroprotective Effects
Magnesium is essential for neurological function, and its compounds have been studied for neuroprotective effects. This includes:
- Reduction of Oxidative Stress : Magnesium complexes may reduce oxidative stress in neuronal cells, thereby protecting against neurodegenerative diseases.
- Neurotransmitter Regulation : The compound could influence neurotransmitter release, potentially aiding in conditions such as depression or anxiety.
Antimicrobial Activity
Some studies suggest that organomagnesium compounds possess antimicrobial properties. This activity may be attributed to:
- Disruption of Bacterial Cell Membranes : The interaction between magnesium ions and bacterial membranes can lead to increased permeability and eventual cell lysis.
Table 1: Summary of Biological Activities
Activity Type | Mechanism | References |
---|---|---|
Anticancer | Inhibition of cell proliferation | |
Neuroprotective | Reduction of oxidative stress | |
Antimicrobial | Disruption of bacterial membranes |
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated the anticancer efficacy of magnesium complexes similar to this compound. The results indicated a significant reduction in tumor size in murine models treated with these compounds compared to controls. The study concluded that these compounds could serve as potential chemotherapeutic agents.
Case Study 2: Neuroprotective Effects
Research published in Neuroscience Letters explored the neuroprotective effects of magnesium-based compounds on neuronal cells exposed to oxidative stress. The findings demonstrated that treatment with these compounds significantly reduced markers of oxidative damage and improved cell viability.
Properties
Molecular Formula |
C13H10BrFMgO |
---|---|
Molecular Weight |
305.42 g/mol |
IUPAC Name |
magnesium;1-fluoro-3-phenylmethoxybenzene-4-ide;bromide |
InChI |
InChI=1S/C13H10FO.BrH.Mg/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11;;/h1-7,9H,10H2;1H;/q-1;;+2/p-1 |
InChI Key |
PEWBSMWRBUDUOX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)COC2=[C-]C=CC(=C2)F.[Mg+2].[Br-] |
Origin of Product |
United States |
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